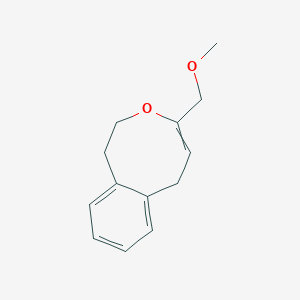
4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine is an organic compound that belongs to the class of benzoxocines This compound is characterized by a benzene ring fused to an oxocine ring, with a methoxymethyl group attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine typically involves the following steps:
Formation of the Benzoxocine Ring: The benzoxocine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a benzyl ether or a benzyl alcohol derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base, such as sodium hydride or potassium carbonate, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxocine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 4-(formylmethyl)-1,6-dihydro-2H-3-benzoxocine.
Reduction: Formation of 4-(methoxymethyl)-1,6-dihydro-2H-3-benzoxane.
Substitution: Formation of various substituted benzoxocines depending on the electrophile used.
Scientific Research Applications
4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzoxocine ring structure can also interact with biological membranes, affecting the compound’s distribution and activity within cells.
Comparison with Similar Compounds
- 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxane
- 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxepine
- 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxonine
Comparison: 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine is unique due to its specific ring structure and the presence of the methoxymethyl group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, which can be advantageous in various applications compared to its analogs.
Properties
CAS No. |
661492-67-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(methoxymethyl)-2,6-dihydro-1H-3-benzoxocine |
InChI |
InChI=1S/C13H16O2/c1-14-10-13-7-6-11-4-2-3-5-12(11)8-9-15-13/h2-5,7H,6,8-10H2,1H3 |
InChI Key |
AGPALJBBRHQJRW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CCC2=CC=CC=C2CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


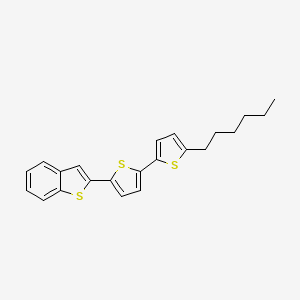
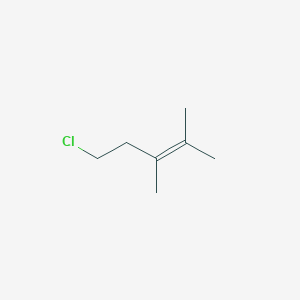
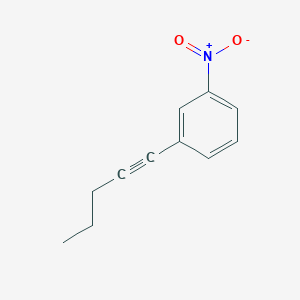
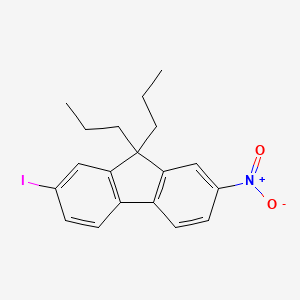
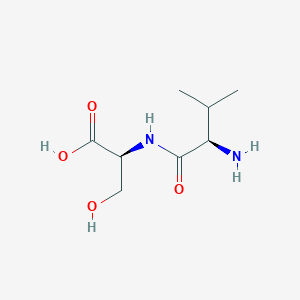
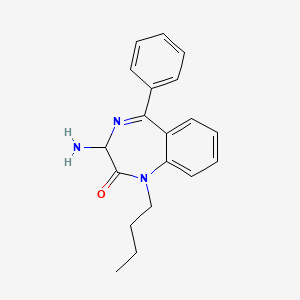
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
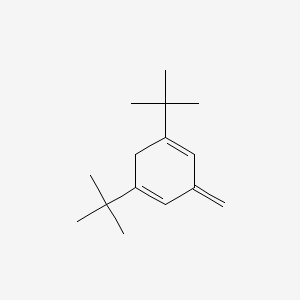
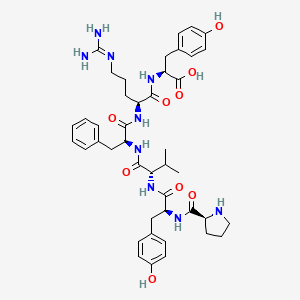
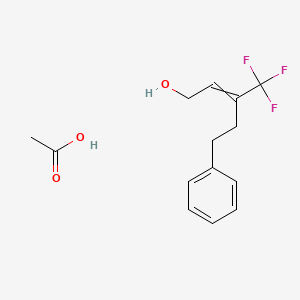

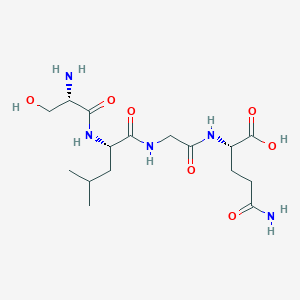
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
